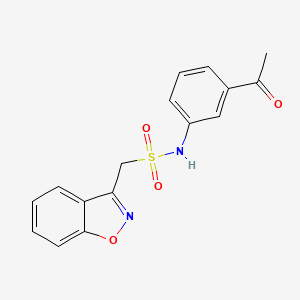

N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is a complex organic molecule. It contains a benzo[d]isoxazole ring, which is a type of aromatic heterocycle . It also contains a methanesulfonamide group and an acetylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzo[d]isoxazole ring, methanesulfonamide group, and acetylphenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]isoxazole ring, in particular, is a reactive moiety that can undergo various transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Applications De Recherche Scientifique

Structural Analysis and Conformation

One study focuses on the structural analysis of methanesulfonamide derivatives, revealing insights into the conformation of the N-H bond and its implications for biological activity. The study by Gowda, Foro, and Fuess (2007) on N-(2,3-Dichlorophenyl)methanesulfonamide shows that the amide H atom's position relative to the benzene ring plane plays a crucial role in its biological interactions, with similar findings reported for other methanesulfonanilides Gowda, Foro, & Fuess, 2007.

Photophysical Properties

Another area of research explores the photophysical properties of compounds related to N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide. Kauffman and Bajwa (1993) synthesized a series of 2,5-dibenzoxazolylphenols, which exhibited excited-state intramolecular proton-transfer fluorescence, indicating potential applications in detecting ionizing radiation and as fluorescence shifters Kauffman & Bajwa, 1993.

Synthetic Applications

Research on synthetic applications has led to the development of new methodologies for producing compounds with significant biological activities. For instance, the study by Arava et al. (2011) on the efficient synthesis of 3-Chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement points to the potential of such synthetic pathways in creating valuable intermediates for medicinal chemistry Arava et al., 2011.

Molecular Docking and DFT Calculations

Further research into benzenesulfonamide derivatives by Fahim and Shalaby (2019) includes molecular docking and density functional theory (DFT) calculations, highlighting the chemical reactivity and potential antitumor activity of these compounds. This study underscores the importance of structural analysis in designing molecules with specific biological activities Fahim & Shalaby, 2019.

Anion Binding Studies

The recognition properties of carboxylic acid bioisosteres, such as tetrazoles and acyl sulfonamides, have been explored for their anion-binding capabilities, offering insights into the supramolecular chemistry applications of these functional groups. Pinter et al. (2011) demonstrate that these highly acidic N-H functional groups can serve as competent anion binders, suggesting their utility in designing new supramolecular structures Pinter, Jana, Courtemanche, & Hof, 2011.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-11(19)12-5-4-6-13(9-12)18-23(20,21)10-15-14-7-2-3-8-16(14)22-17-15/h2-9,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOGLRQUNPFFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2645065.png)

![2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2645066.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2645068.png)

![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)

![N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2645079.png)

![1-(3-chlorophenyl)-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea](/img/structure/B2645081.png)

![8-benzoyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645082.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline](/img/structure/B2645083.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)

![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2645086.png)